4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid
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Overview
Description
4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a chemical compound with the molecular formula C13H19NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)methyl]piperidine: Lacks the carboxylic acid group, which can affect its reactivity and biological activity.
4-[(4-Methoxyphenyl)methyl]morpholine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical properties and applications.
Uniqueness
4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group, which provide distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
916134-92-4 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-12-6-8-15(9-7-12)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
InChI Key |
IWWVNFQSMJQDAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN(CC2)C(=O)O |
Origin of Product |
United States |
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